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Introduction

N-tert-Butoxycarbonyl-piperidine-4-carboxylic acid, commonly abbreviated as Boc-Inp-OH, is a
valuable building block in medicinal chemistry and drug discovery. Its rigid piperidine core, a
prevalent scaffold in many biologically active compounds, coupled with the versatile Boc
protecting group, makes it a strategic component for synthesizing a diverse range of small
molecules and peptides. The isonipecotic acid moiety, derived from Boc-Inp-OH, is a
conformationally constrained analog of y-aminobutyric acid (GABA), a major inhibitory
neurotransmitter in the central nervous system.[1] This structural feature has led to the
exploration of Boc-Inp-OH derivatives in various therapeutic areas, including neuroscience,
oncology, and infectious diseases.

These application notes provide an overview of the utility of Boc-Inp-OH in drug discovery,
supported by quantitative data and detailed experimental protocols for its incorporation into
target molecules.

Chemical Properties
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Property Value Reference

1-Boc-piperidine-4-carboxylic

Synonyms . L . .
acid, Boc-isonipecotic acid

CAS Number 84358-13-4
Molecular Formula C11H19NOa
Molecular Weight 229.27 g/mol
Appearance White to off-white solid

- Soluble in organic solvents like
Solubility

DMF, DCM, and methanol

Applications in Drug Discovery

The unique structural features of Boc-Inp-OH have been leveraged to develop modulators of
various biological targets. The piperidine ring can orient substituents in defined spatial
arrangements, crucial for specific interactions with protein binding pockets.

Modulation of GABA Receptors for Neurological
Disorders

The structural similarity of the isonipecotic acid core to GABA has driven its use in the
synthesis of GABA receptor modulators. Isonipecotic acid itself is a partial agonist of the
GABA-A receptor.[1] By derivatizing the piperidine nitrogen and the carboxylic acid of Boc-Inp-
OH, researchers have developed potent and selective inhibitors of GABA transporters (GATS),
which are promising targets for treating neurological disorders like epilepsy.

A notable application is in the synthesis of inhibitors for the murine GABA transporter subtype 4
(mGAT4). The following table summarizes the inhibitory potencies of nipecotic acid derivatives,
which can be synthesized from the corresponding Boc-protected precursors like Boc-Inp-OH.
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MGAT1ICso mMGAT2I1Cso mMGAT3I1Cso mMGAT4 ICso

Compound Reference
(M) (M) (M) (M)

(S)-8d > 1000 > 1000 250 0.26 [21[3]

(R)-8d > 1000 > 1000 1000 1.1 [2113]

These findings highlight the stereospecific requirements for potent GAT4 inhibition and
demonstrate the utility of chiral derivatives of Boc-Inp-OH in achieving subtype selectivity.[2][3]

Development of Enzyme Inhibitors

The Boc-Inp-OH scaffold has also been incorporated into molecules targeting various
enzymes implicated in disease.

DNA Gyrase Inhibition: Derivatives of isonipecotic acid are being investigated as inhibitors of
bacterial DNA gyrase, a validated target for antibiotics. While specific quantitative data for a
molecule directly synthesized from Boc-Inp-OH is not readily available in primary literature, the
core structure is of significant interest in this area.

Histone Deacetylase (HDAC) Inhibition: The piperidine ring of Boc-Inp-OH can serve as a
scaffold to position zinc-binding groups and surface-recognition moieties required for HDAC
inhibition. This is a promising avenue for the development of novel anti-cancer agents.

Experimental Protocols

The following protocols provide detailed methodologies for the common transformations
involving Boc-Inp-OH in a drug discovery setting.

Protocol 1: Amide Bond Formation using HATU
Coupling

This protocol describes the coupling of Boc-Inp-OH to a primary or secondary amine using
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate), a highly efficient coupling reagent.

Materials:
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e Boc-Inp-OH

e Target amine

e HATU

» N,N-Diisopropylethylamine (DIPEA)

e Anhydrous N,N-Dimethylformamide (DMF)

o Standard laboratory glassware and stirring apparatus

e Inert atmosphere (Nitrogen or Argon)

Procedure:

e In a round-bottom flask under an inert atmosphere, dissolve Boc-Inp-OH (1.0 equivalent) in
anhydrous DMF.

e Add the target amine (1.0-1.2 equivalents) to the solution.

e In a separate vial, dissolve HATU (1.1 equivalents) in a minimal amount of anhydrous DMF.

o Add the HATU solution to the reaction mixture.

e Slowly add DIPEA (2.0-3.0 equivalents) to the reaction mixture.

 Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin
Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

e Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with
5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by flash column chromatography on silica gel to obtain the desired
amide.
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Protocol 2: Boc-Deprotection

This protocol outlines the removal of the Boc protecting group to liberate the piperidine nitrogen
for further functionalization.

Materials:

Boc-protected compound

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Standard laboratory glassware and stirring apparatus

Procedure:

¢ Dissolve the Boc-protected compound in DCM (approximately 10 mL per gram of substrate).
e Cool the solution to 0 °C in an ice bath.

e Slowly add TFA (an equal volume to the DCM, creating a 1:1 mixture) to the stirred solution.

» Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.

o Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

o Co-evaporate the residue with toluene (2-3 times) to ensure complete removal of residual
TFA.

e The resulting amine salt can often be used directly in the next step or can be neutralized by
partitioning between an organic solvent and a mild aqueous base (e.g., saturated sodium
bicarbonate solution).

Visualizations
Signaling Pathway: GABAergic Synapse Modulation
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The isonipecotic acid core of Boc-Inp-OH is a GABA analogue, and its derivatives can
modulate GABAergic neurotransmission. The following diagram illustrates the potential
mechanism of action for a GAT inhibitor derived from Boc-Inp-OH.
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Caption: Modulation of GABAergic signaling by a Boc-Inp-OH derived GAT inhibitor.

Experimental Workflow: Synthesis of an Isonipecotic
Acid Derivative

The following diagram outlines a typical workflow for the synthesis of a drug candidate using
Boc-Inp-OH as a starting material.
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Caption: General synthetic workflow using Boc-Inp-OH.
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Conclusion

Boc-Inp-OH is a versatile and valuable building block for the synthesis of novel drug
candidates. Its rigid piperidine core, derived from the GABA analogue isonipecotic acid,
provides a privileged scaffold for targeting a range of biological entities, particularly in the
central nervous system. The straightforward protocols for its incorporation and subsequent
deprotection allow for its efficient use in both small-scale medicinal chemistry efforts and larger-
scale library synthesis. The quantitative data presented for GAT inhibitors underscores the
potential of Boc-Inp-OH derivatives in developing potent and selective therapeutics. As drug
discovery continues to demand novel chemical matter, the strategic application of building
blocks like Boc-Inp-OH will remain a cornerstone of modern pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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